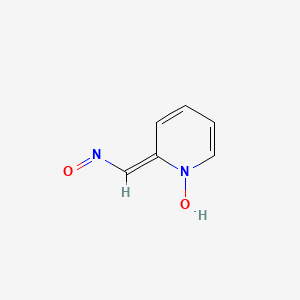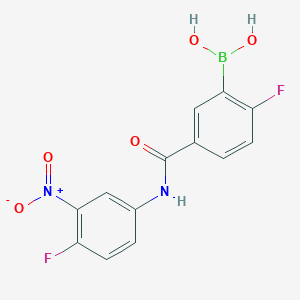
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid is an organic compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of both fluorine and boronic acid groups, which contribute to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenylboronic acid with 4-fluoro-3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反应分析
Types of Reactions
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst, or other reducing agents like tin(II) chloride.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate, with bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Fluoro-5-(4-fluoro-3-aminophenylcarbamoyl)benzeneboronic acid.
Coupling: Formation of biaryl compounds through the coupling of the boronic acid group with aryl halides.
科学研究应用
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity. The fluorine atoms may also enhance the compound’s binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
2-Fluorophenylboronic acid: Shares the boronic acid group but lacks the additional functional groups present in 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the nitrophenylcarbamoyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its boronic acid, fluorine, and nitrophenylcarbamoyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H9BF2N2O5 |
|---|---|
分子量 |
322.03 g/mol |
IUPAC 名称 |
[2-fluoro-5-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-8-2-4-11(16)12(6-8)18(22)23/h1-6,20-21H,(H,17,19) |
InChI 键 |
RKPZVFVJISKJFU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



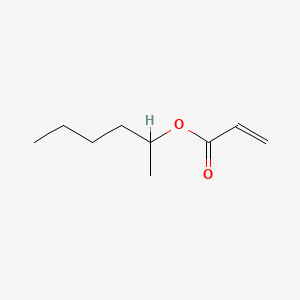
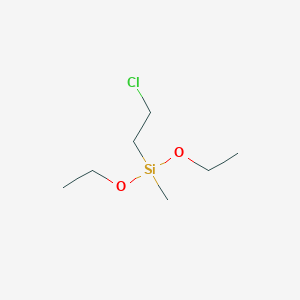
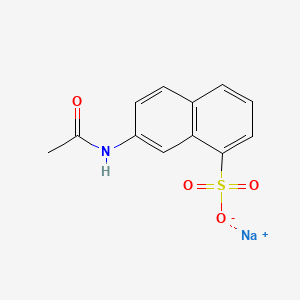
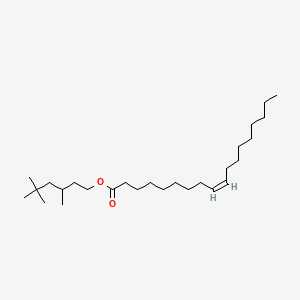
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)

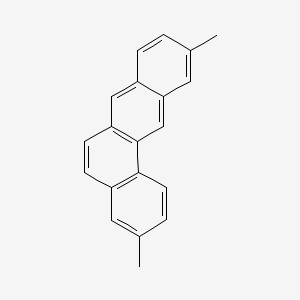

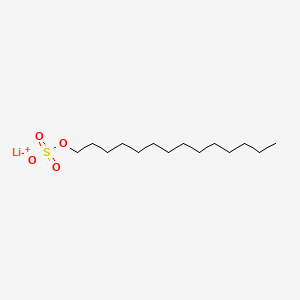

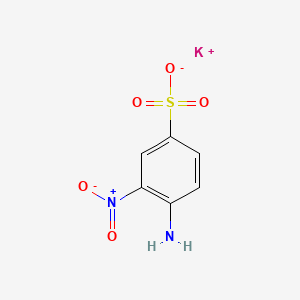
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
